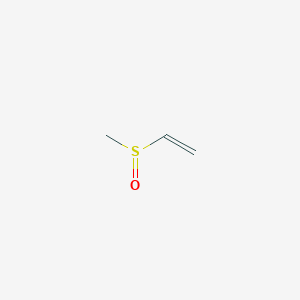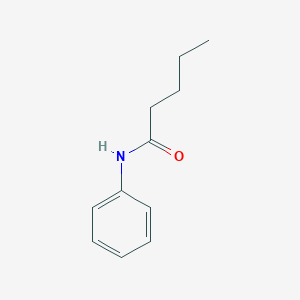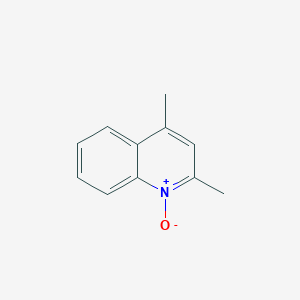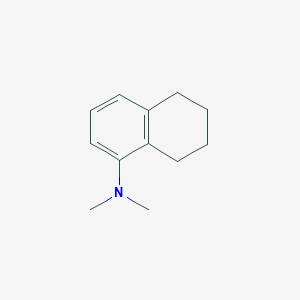
Oxoarsenic
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxoarsenic is a compound that has been studied extensively for its potential use in scientific research applications. This compound has been found to have unique properties that make it useful for a variety of purposes, including in the study of biochemical and physiological effects. In
Applications De Recherche Scientifique
Oxoarsenic has been found to have a number of potential scientific research applications. One of the most promising applications is in the study of cancer. Oxoarsenic has been found to have anti-cancer properties, and has been shown to inhibit the growth of cancer cells in vitro. In addition to its anti-cancer properties, oxoarsenic has also been found to have anti-inflammatory and anti-oxidant properties, making it useful in the study of a variety of diseases.
Mécanisme D'action
The mechanism of action of oxoarsenic is not well understood, but it is believed to involve the inhibition of certain enzymes that are involved in cellular processes. Oxoarsenic has been found to inhibit the activity of enzymes such as protein tyrosine phosphatases and topoisomerases, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
Oxoarsenic has been found to have a number of biochemical and physiological effects. One of the most significant effects is its ability to induce apoptosis, or programmed cell death, in cancer cells. Oxoarsenic has also been found to have anti-inflammatory and anti-oxidant effects, which may make it useful in the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using oxoarsenic in lab experiments is its ability to selectively target cancer cells. This makes it useful in the study of cancer and in the development of cancer treatments. However, there are also some limitations to using oxoarsenic in lab experiments. For example, it can be difficult to synthesize and purify, and its mechanism of action is not well understood.
Orientations Futures
There are a number of future directions for research on oxoarsenic. One area of research is the development of more efficient synthesis methods for oxoarsenic. Another area of research is the study of its mechanism of action, which may lead to the development of more effective cancer treatments. Additionally, there is potential for the use of oxoarsenic in the study of other diseases, such as Alzheimer's disease and Parkinson's disease. Overall, oxoarsenic is a compound with great potential for scientific research, and further study is needed to fully understand its properties and applications.
Méthodes De Synthèse
Oxoarsenic can be synthesized using a variety of methods, including the reaction of arsenic trioxide with hydrogen peroxide. This method involves the addition of hydrogen peroxide to a solution of arsenic trioxide, which results in the formation of oxoarsenic. Other methods of synthesis include the reaction of arsenic trioxide with nitric acid or sulfuric acid.
Propriétés
Numéro CAS |
12777-38-7 |
|---|---|
Formule moléculaire |
AsO |
Poids moléculaire |
90.921 g/mol |
Nom IUPAC |
oxoarsenic |
InChI |
InChI=1S/AsO/c1-2 |
Clé InChI |
GPSSQIRGCXEBSH-UHFFFAOYSA-N |
SMILES |
O=[As] |
SMILES canonique |
O=[As] |
Autres numéros CAS |
31219-53-1 12777-38-7 |
Synonymes |
Arsenic oxise |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




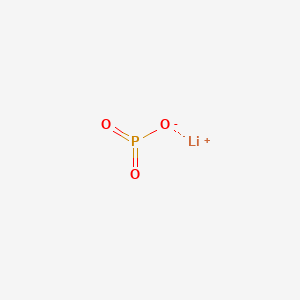
![3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B76801.png)
